molecular formula C9H9N3O B6182499 1-methyl-1H-indazole-5-carboxamide CAS No. 2639439-85-1

1-methyl-1H-indazole-5-carboxamide

Cat. No.: B6182499
CAS No.: 2639439-85-1
M. Wt: 175.2
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Description

Significance of Indazole Scaffolds in Pharmaceutical Research

The indazole ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govacs.org The structural rigidity and the presence of nitrogen atoms in the indazole nucleus allow for diverse substitutions, enabling chemists to fine-tune the compound's physicochemical properties and biological activity. acs.orgepa.gov

The unique chemical properties and tautomeric forms of indazole make it a versatile building block in the synthesis of complex molecules. acs.org Its incorporation into drug candidates can enhance binding affinity to target proteins, improve metabolic stability, and confer desirable pharmacokinetic profiles. acs.org Consequently, the indazole motif is present in numerous commercially available drugs and a significant number of investigational compounds undergoing clinical trials. nih.govacs.org

Overview of Therapeutic Applications of Indazole Derivatives

The versatility of the indazole scaffold has led to the discovery and development of derivatives with a wide range of therapeutic applications. nih.govepa.gov These compounds have shown promise in treating a multitude of diseases, underscoring the pharmacological importance of this heterocyclic system. chemimpex.comnih.gov

Indazole derivatives have been extensively investigated for their anticancer properties . epa.govsigmaaldrich.com Compounds like Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), and Pazopanib, a tyrosine kinase inhibitor, are established anticancer drugs that feature the indazole core. acs.org Research has also highlighted the potential of indazole derivatives as anti-inflammatory agents . acs.orgnih.gov

Furthermore, the indazole nucleus is a key component in drugs targeting the central nervous system. For instance, certain indazole-containing molecules have been explored as potential treatments for neurodegenerative disorders . chemimpex.comsigmaaldrich.com The broad utility of this scaffold is further demonstrated by its presence in compounds with antibacterial, anti-HIV, antiarrhythmic, and antifungal activities . nih.govacs.orgnih.gov

A notable area of research involves indazole-5-carboxamides as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov Derivatives of 1-methyl-1H-indazole-5-carboxamide, such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, have demonstrated subnanomolar potency and high selectivity for MAO-B, highlighting their potential for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

Therapeutic Areas of Indazole Derivatives

Therapeutic AreaExamples of Investigated Activities
OncologyAnticancer, Antitumor epa.govsigmaaldrich.comnih.gov
InflammationAnti-inflammatory acs.orgnih.gov
NeurologyNeuroprotective, MAO-B Inhibition nih.govchemimpex.comsigmaaldrich.com
Infectious DiseasesAntibacterial, Antifungal, Anti-HIV nih.govacs.orgnih.gov
CardiologyAntiarrhythmic nih.govacs.org

Selected Investigational Indazole Derivatives

CompoundTherapeutic Target/Application
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideMonoamine Oxidase B (MAO-B) Inhibitor nih.gov
N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d] nih.govchemimpex.comoxazine]-1-carboxamideCalcitonin Gene-Related Peptide (CGRP) Receptor Antagonist acs.org
3-phenyl-1H-indazole carboxamidesAnticandidal agents nih.gov
AB-PINACACannabimimetic researchgate.net
AB-FUBINACACannabimimetic researchgate.net

Properties

CAS No.

2639439-85-1

Molecular Formula

C9H9N3O

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Biological Activity and Pharmacological Investigations Preclinical Focus

Monoamine Oxidase B (MAO-B) Inhibition

The 1-methyl-1H-indazole-5-carboxamide scaffold has been extensively explored for its potent and selective inhibition of MAO-B, an enzyme pivotal in the metabolism of monoamine neurotransmitters.

Potency and Selectivity Profiles (in vitro)

Derivatives of this compound have been identified as exceptionally potent and selective inhibitors of human MAO-B (hMAO-B). nih.govacs.org These compounds, belonging to a class of N1-methylated indazole-5-carboxamides, demonstrate inhibitory activity in the subnanomolar range. biomedfrontiers.org

One of the most potent compounds identified in this series is N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide . This derivative exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.386 nM against hMAO-B. nih.govacs.orgbiomedfrontiers.org Crucially, it shows remarkable selectivity, being over 25,000 times more selective for MAO-B than for the MAO-A isoform. nih.govacs.orgbiomedfrontiers.org This high degree of selectivity is a critical attribute, as it minimizes the potential for side effects associated with the non-selective inhibition of both MAO isoforms.

Another notable derivative, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (coded as 13a or NTZ-1441), also displays subnanomolar potency with an IC₅₀ value of 0.662 nM for hMAO-B and a selectivity of over 15,000-fold compared to MAO-A. researchgate.net Computational docking studies have provided insights into the binding interactions, suggesting that the high potency of these small molecules is due to specific interactions within the enzyme's binding site. nih.govacs.org

Table 1: In Vitro MAO-B Inhibition by this compound Derivatives

Compound IC₅₀ (hMAO-B) Selectivity vs. hMAO-A Reference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide 0.386 nM >25,000-fold nih.gov, acs.org, biomedfrontiers.org
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide 0.662 nM >15,000-fold researchgate.net

Reversibility of MAO-B Inhibition

A key pharmacological feature of the this compound class of inhibitors is their reversible mode of action. nih.govacs.orgbiomedfrontiers.org Kinetic studies have demonstrated that these compounds act as competitive inhibitors of MAO-B. nih.govbiomedfrontiers.org This means they bind to the active site of the enzyme in a non-covalent, reversible manner, competing with the natural substrate. This is considered an advantage over irreversible inhibitors, which form a permanent covalent bond with the enzyme. biomedfrontiers.org The reversible and competitive nature of inhibition was confirmed through analyses such as Lineweaver-Burk plots, where the maximal enzyme velocity (Vmax) remains constant at different inhibitor concentrations. biomedfrontiers.org

Development of Dual MAO-A/B Inhibitors

While the primary focus has been on developing highly selective MAO-B inhibitors from the indazole-5-carboxamide scaffold, research has also explored structural modifications to achieve a dual inhibition profile. Shifting the methyl group from the N1 to the N2 position of the indazole ring has been shown to produce compounds that inhibit both MAO-A and MAO-B. researchgate.net

An example of this is N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (coded as 13b or NTZ-1442). This N2-methylated isomer is a dual MAO-A/B inhibitor, with an IC₅₀ of 8.08 nM for hMAO-B and moderate activity against hMAO-A (IC₅₀ = 0.56 µM), resulting in a selectivity index of approximately 70. researchgate.net This demonstrates that the indazole-5-carboxamide core can be systematically modified to control selectivity between the MAO isoforms, allowing for the development of either highly selective MAO-B inhibitors or balanced dual inhibitors. researchgate.net

Table 2: MAO Inhibition Profile of N1 vs. N2-Methylated Isomers

Compound Position of Methyl Group hMAO-B IC₅₀ hMAO-A IC₅₀ Selectivity Index (A/B) Reference
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide N1 0.662 nM >10,000 nM >15,000 researchgate.net
N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide N2 8.08 nM 560 nM ~70 researchgate.net

Kinase Inhibition Activities

The versatile 1H-indazole-5-carboxamide scaffold has also been utilized as a foundation for the development of potent protein kinase inhibitors.

Tyrosine Threonine Kinase (TTK) Inhibition

Systematic optimization of an indazole-based scaffold has led to the discovery of potent inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), a key regulator of the mitotic spindle checkpoint. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as orally bioavailable TTK inhibitors. acs.orgnih.gov

While the lead compounds in these studies were not specifically the 1-methyl derivative, the research established the 1H-indazole-5-carboxamide core as a viable template for potent TTK inhibition. acs.orgnih.govnih.gov For instance, compounds incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system at the phenyl ring demonstrated significant potency, with TTK IC₅₀ values below 10 nM and strong anti-proliferative activity in cancer cell lines (HCT116 GI₅₀ < 0.1 µM). acs.orgnih.gov The lead compound from this series, CFI-401870, was selected for preclinical evaluation based on its potent and selective inhibition of TTK. acs.org

Extracellular Signal-Regulated Kinase (ERK1/2) Modulation

Currently, there is no published research specifically investigating the activity of this compound or its close derivatives as modulators of the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). While ERK1/2 are critical targets in drug discovery, studies on their inhibition have focused on other distinct chemical scaffolds. Therefore, the potential for the this compound series to modulate ERK1/2 signaling remains an unexplored area.

Enhancer of Zeste Homologue (EZH2/1) Inhibition

Research into the inhibitory activity of this compound against the histone methyltransferases EZH2 and EZH1 has been conducted. EZH2 and EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2) and are implicated in the regulation of gene expression. acs.orgmdpi.com Aberrant activity of these enzymes is associated with various cancers. mdpi.com While inhibitors of EZH2 and EZH1 have been developed and studied for their potential as anti-cancer agents, specific data regarding the inhibitory concentration (IC₅₀) or other quantitative measures of activity for this compound against EZH2 or EZH1 are not available in the reviewed literature.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

The fibroblast growth factor receptor (FGFR) family, including FGFR1, are key players in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a known driver in various cancers. The indazole scaffold is recognized as a pharmacophore in the design of FGFR inhibitors. nih.gov Studies have explored various indazole-containing derivatives for their potential to inhibit FGFR1. nih.govnih.gov However, specific preclinical data detailing the inhibitory activity of this compound against FGFR1, such as IC₅₀ values, are not present in the currently available scientific literature.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy. The general class of azole-5-carboxamides, to which this compound belongs, has been investigated for the development of VEGFR-2 inhibitors. researchgate.net Despite the investigation of the broader chemical class, specific data on the inhibitory potency of this compound against VEGFR-2 is not detailed in the accessible scientific reports.

Rho Kinase (ROCK) Inhibition

Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in cellular functions such as contraction, adhesion, and motility. Its inhibition has therapeutic potential in various diseases, including cancer. The indazole structure has been utilized as a core scaffold in the development of ROCK inhibitors. mdpi.com For instance, N-substituted prolinamido indazoles have been synthesized and evaluated as ROCK I inhibitors. mdpi.com While the indazole moiety is of interest in this context, specific preclinical studies and inhibitory data for this compound against ROCK are not available in the reviewed literature.

Multi-Kinase Inhibition Profiling

To understand the selectivity of a compound, it is often screened against a panel of multiple kinases. This multi-kinase inhibition profiling helps to identify its primary targets and potential off-target effects. At present, a comprehensive multi-kinase inhibition profile for this compound is not available in the public domain.

Enzymatic Target Modulation

Investigations into the effects of chemical compounds on specific enzymes are crucial for understanding their mechanism of action.

Acetyl-CoA Carboxylase (ACC1 and ACC2) Dual Inhibition

Acetyl-CoA carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, and they are central enzymes in the regulation of fatty acid metabolism. The inhibition of these enzymes is being explored for therapeutic applications in areas such as metabolic disorders and oncology. A review of the scientific literature did not yield any studies or data concerning the inhibitory activity of this compound specifically against ACC1 or ACC2.

Hepcidin (B1576463) Production Inhibition

The direct role of this compound in the inhibition of hepcidin, a key regulator of iron homeostasis, is not extensively detailed in scientific literature. However, the broader class of indazole-carboxamides has been implicated in pathways related to hepcidin. Patents have been filed for compounds described as "indazole-carboxamide compounds" and "conjugated hepcidin mimetics," suggesting that this chemical scaffold is of interest in the modulation of iron metabolism pathways where hepcidin is a central component. google.comgoogle.com

Receptor Modulation

The this compound scaffold is a versatile platform that has been utilized in the development of compounds targeting various receptors. These investigations have primarily focused on derivatives of the core structure to achieve desired potency and selectivity.

The indazole scaffold is a recognized pharmacophore in the creation of Selective Estrogen Receptor Degraders (SERDs), a class of drugs that target the estrogen receptor (ERα) for degradation. This mechanism is a key therapeutic strategy in treating ER-positive breast cancers. tandfonline.com Research has led to the development of orally bioavailable SERDs based on an indazole series. tandfonline.com GDC-0810 is one such oral SERD, identified through the optimization of an indazole series, which demonstrates the utility of this scaffold in achieving potent ERα degradation and antagonism. tandfonline.com Further studies on indazole-based SERDs have shown that modifications to the core structure can significantly enhance degradation efficacy and improve bioavailability, making them viable candidates for treating both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov

The indazole-carboxamide structure is a cornerstone for potent modulators of serotonin (B10506) (5-HT) receptors, particularly the 5-HT3 receptor.

5-HT3 Receptor: The antiemetic drug Granisetron is a well-known example. drugbank.comnih.gov Structurally, it is a 1-methyl-1H-indazole-3-carboxamide derivative and a potent, highly selective 5-HT3 receptor antagonist. nih.govresearchgate.netdrugbank.com Its mechanism involves blocking serotonin from binding to 5-HT3 receptors both on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone, which mitigates the vomiting reflex. nih.govresearchgate.net Granisetron shows little to no affinity for 5-HT2, 5-HT1, and other receptor types. drugbank.comnih.gov

5-HT4 Receptor: In contrast to its antagonist role at 5-HT3 receptors, the indazole-carboxamide class has been investigated for its agonist activity at 5-HT4 receptors. tandfonline.comipophil.gov.ph Patents claim novel indazole-carboxamide compounds as potent and selective 5-HT4 receptor agonists, intended for treating gastrointestinal conditions involving reduced motility. tandfonline.comipophil.gov.ph

5-HT2 Receptor: The direct antagonist activity of the this compound structure at 5-HT2 receptors is not clearly established. However, some classes of compounds that include an indazole carboxamide core, such as certain synthetic cannabinoids, have been noted to interact with 5-HT2 receptors, though this is not their primary mechanism of action. univpm.it

The indazole-carboxamide framework is a prominent structural feature in a number of potent synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of natural cannabinoids by activating cannabinoid receptors, primarily CB1 and CB2. Preclinical studies in mice have investigated the effects of indazole-carboxamide SCRAs, demonstrating that they produce cannabimimetic effects such as dose-dependent hypothermia, which is mediated through the cannabinoid CB1 receptor. uams.edu These animal model studies are crucial for understanding the in vivo effects, tolerance, and dependence profiles associated with this class of compounds. uams.edu

General Biological Effects (in vitro / preclinical in vivo)

The this compound scaffold and its isomers are foundational to the development of various anticancer agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and as general antiproliferative compounds.

The PARP inhibitor Niraparib, an approved cancer therapeutic, is a 2H-indazole-7-carboxamide derivative. nih.govdrugbank.com It is a potent inhibitor of both PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.govncats.io By inhibiting PARP enzymes, these drugs disrupt cellular DNA repair mechanisms, leading to cell death, particularly in cancers with existing DNA repair defects, such as those with BRCA mutations. ncats.io

Broader investigations into indazole-carboxamide derivatives have revealed significant antiproliferative activity across a range of cancer cell lines. The table below summarizes findings from preclinical studies, demonstrating the growth inhibitory effects of these compounds.

Table 1: Preclinical Anticancer Activity of Indazole-Carboxamide Derivatives

Compound Derivative Class Cancer Cell Line Cancer Type Measurement Result Source
3-Amino-N-phenyl-1H-indazole-1-carboxamide K-562 Leukemia GI50 0.041 µM drugbank.com
3-Amino-N-phenyl-1H-indazole-1-carboxamide HOP-92 Non-Small Cell Lung GI50 0.25 µM drugbank.com
3-Amino-N-phenyl-1H-indazole-1-carboxamide COLO 205 Colon GI50 0.21 µM drugbank.com
3-Amino-N-phenyl-1H-indazole-1-carboxamide LOX IMVI Melanoma GI50 0.16 µM drugbank.com
1H-Indazole-3-amine Derivative K562 Chronic Myeloid Leukemia IC50 5.15 µM google.com
1H-Indazole-3-amine Derivative A549 Lung IC50 >40 µM google.com
1H-Indazole-3-amine Derivative PC-3 Prostate IC50 >40 µM google.com

GI50: Concentration resulting in 50% growth inhibition. IC50: Concentration resulting in 50% inhibition of a biological function.

Antimicrobial Activity (Antibacterial and Antifungal)

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.gov While direct studies on the antimicrobial properties of "this compound" are not extensively detailed in the reviewed literature, research on related indazole and imidazole (B134444) derivatives provides insights into its potential activity.

Derivatives of indazole have demonstrated notable antibacterial and antifungal properties. nih.gov For instance, a series of N-methyl-3-aryl indazoles have shown efficacy against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Similarly, studies on 1H-1,2,3-triazole and carboxylate analogues of metronidazole, which share structural similarities, have revealed potent antimicrobial activity. beilstein-journals.org Some of these synthesized compounds exhibited higher inhibition rates of fungal and bacterial growth compared to the parent compound, metronidazole. beilstein-journals.org Specifically, certain derivatives displayed excellent potency against both Gram-positive and Gram-negative bacteria. beilstein-journals.org

Furthermore, research on other heterocyclic compounds containing the imidazole moiety, a core component of the indazole structure, has shown significant antibacterial action. nih.gov For example, hybrids of 1-methyl-4-nitro-1H-imidazole have been synthesized and evaluated for their antibacterial activity, with some derivatives showing notable effects against K. pneumoniae and E. coli. nih.gov The antifungal potential of indazole derivatives has also been explored, with some compounds showing activity against various Candida species. nih.gov

While these findings on related compounds are promising, further specific testing of "this compound" is required to definitively characterize its antimicrobial spectrum.

Antioxidant Activity

Research on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives demonstrated significant antioxidant potential through DPPH and ABTS assays. rawdatalibrary.net One compound, in particular, exhibited the most substantial antioxidant activity. rawdatalibrary.net Another study on substituted N-hydrazinecarbothioamide indazoles also revealed good radical scavenging potential in both DPPH and ABTS assays, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. researchgate.net

The general mechanisms of antioxidant assays involve either hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov Commonly used SET assays include the DPPH free radical method and the Trolox equivalent antioxidant capacity (TEAC) assay. nih.gov The evaluation of antioxidant capacity is often conducted using a panel of distinct assays to understand the complete antioxidant profile of a compound. mdpi.com

Although the specific antioxidant capacity of "this compound" remains to be experimentally determined, the positive results from structurally similar compounds suggest that it may possess beneficial antioxidant properties.

Anti-inflammatory Properties

Indazole derivatives are recognized for their anti-inflammatory potential. nih.govnih.gov Preclinical studies on various indazole compounds have demonstrated their ability to mitigate inflammatory responses.

For example, research on indazole and its derivatives has shown marked anti-inflammatory activity in in-vivo models. nih.gov The anti-inflammatory effects of these compounds are thought to be mediated through mechanisms that may involve interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov The synthesis of certain indazole derivatives has been specifically aimed at developing new anti-inflammatory agents. researchgate.net

The anti-inflammatory activity of compounds is often evaluated by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov While direct evidence for the anti-inflammatory activity of "this compound" is not provided in the available literature, the established anti-inflammatory profile of the indazole scaffold suggests that this compound could also exhibit similar properties. nih.govnih.gov Further investigation is necessary to confirm and quantify this potential.

Neuroprotective Effects

A significant area of pharmacological investigation for indazole-carboxamides has been in the realm of neuroprotection, particularly through the inhibition of monoamine oxidase B (MAO-B). nih.gov Elevated levels of MAO-B in the brain are associated with neurodegenerative disorders like Parkinson's disease, as the enzyme's activity contributes to oxidative stress and neuronal cell death. nih.gov

A derivative of the target compound, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (also known as PSB-1491), has been identified as a highly potent, selective, competitive, and reversible inhibitor of human MAO-B. nih.gov This compound demonstrated a subnanomolar potency, highlighting its potential as a therapeutic agent for neurodegenerative diseases. nih.gov

CompoundTargetActivity (IC50)Selectivity (vs. MAO-A)Reference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideHuman MAO-B0.386 nM>25,000-fold nih.gov

The high potency and selectivity of this derivative for MAO-B over MAO-A are crucial for a favorable safety profile, as non-selective inhibition can lead to adverse effects. nih.gov The neuroprotective potential of MAO-B inhibitors is attributed to their ability to reduce the degradation of dopamine, thereby alleviating symptoms of Parkinson's disease, and to decrease the production of neurotoxic reactive oxygen species. nih.gov The competitive mode of inhibition suggests that these compounds interact directly with the active site of the enzyme. nih.gov

While this data pertains to a closely related derivative, it strongly suggests that the "this compound" scaffold is a promising foundation for the development of novel neuroprotective agents.

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental pharmacophore of this class of compounds consists of the 1-methyl-1H-indazole core, a carboxamide linker, and a substituted phenyl ring. The indazole ring system is a critical structural motif, providing a rigid framework that correctly orients the other functional groups for optimal interaction with the target protein. nih.govresearchgate.net The methyl group at the N1 position of the indazole ring has been shown to be a key element for the activity of some derivatives. nih.gov

The carboxamide linker plays a pivotal role in connecting the indazole core to the phenyl ring and is essential for establishing key interactions within the binding site of target enzymes. nih.gov The substituted phenyl ring at the other end of the molecule is another crucial component, with the nature and position of the substituents dramatically influencing the compound's biological profile. nih.gov

Fragment-based screening approaches have successfully identified the 1H-indazole-3-carboxamide scaffold as a foundation for developing potent inhibitors of specific protein kinases. nih.gov This underscores the importance of the indazole carboxamide motif as a versatile starting point for drug design.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the substituents on the 1-methyl-1H-indazole-5-carboxamide scaffold have provided deep insights into the SAR of these compounds. These studies have explored the effects of various functional groups on the indazole ring, the phenyl ring, and the linker region.

Halogenation of the phenyl ring has a profound impact on the biological activity of these derivatives. For instance, the introduction of chlorine or fluorine atoms at the 3 and 4 positions of the phenyl ring leads to a significant increase in inhibitory potency against enzymes like monoamine oxidase B (MAO-B). nih.gov Specifically, the N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide derivative exhibits subnanomolar inhibitory activity against human MAO-B. nih.gov Similarly, the N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide shows high potency and selectivity. nih.gov

The position of the halogen substituent is also critical. Studies on related heterocyclic compounds have shown that halogen bonds can form with amino acid residues in the target's binding site, thereby enhancing the affinity of the inhibitor. nih.gov

CompoundSubstituent (Phenyl Ring)TargetIC₅₀ (nM)Selectivity
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide3,4-dichlorohuman MAO-B0.386>25,000-fold vs MAO-A
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide3,4-difluorohuman MAO-B1.59>6,000-fold vs MAO-A

The introduction of various alkyl and aryl substituents has been explored to probe the steric and electronic requirements of the target binding site. The methyl group at the N1 position of the indazole ring is a small alkyl substituent that has been shown to be favorable for the activity of certain derivatives. nih.gov

In related benzimidazole (B57391) derivatives, the substitution of aryl groups at the 5 or 6-position of the benzimidazole ring was investigated. A para-OCH₃-phenyl substitution, for example, was found to significantly increase both potency and efficacy, leading to full agonism at the PPARγ receptor due to strong hydrophobic interactions. nih.gov This highlights the potential for similar modifications on the indazole ring to modulate biological activity.

Research on 1H-indazole-3-carboxamide derivatives has demonstrated that substituting an appropriate hydrophobic ring that can fit into a deep back pocket of the target kinase is crucial for inhibitory activity and selectivity. nih.gov

One notable variation is the replacement of the carboxamide linker with a methanimine (B1209239) spacer. This modification resulted in a novel class of highly potent and selective MAO-B inhibitors. nih.gov For example, (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine demonstrated an IC₅₀ value of 0.612 nM for human MAO-B, with over 16,000-fold selectivity against MAO-A. nih.gov

This finding suggests that while the carboxamide group is effective, other linkers that maintain the appropriate geometry and electronic properties can also lead to potent compounds. The ability to form key interactions, such as hydrogen bonds, remains a critical function of this part of the molecule. nih.gov

Insights into Enzyme-Inhibitor Binding Interactions

Computational docking studies and structural biology techniques have provided valuable insights into how these indazole carboxamide derivatives bind to their target enzymes. These studies have revealed the specific molecular interactions that are responsible for their inhibitory activity.

Hydrogen bonds are crucial for the binding of this compound derivatives to their protein targets. The carboxamide linker is a key participant in these interactions, often forming hydrogen bonds with backbone atoms in the enzyme's active site. nih.gov

In the case of MAO-B inhibitors, computational docking studies have shown that the carboxamide group can form hydrogen bonds with amino acid residues in the binding pocket. nih.gov These interactions help to anchor the inhibitor in the active site and contribute to its high affinity. The specific hydrogen bonding patterns can also play a role in the selectivity of the inhibitor for one enzyme over another.

Hydrophobic Interactions

Computational docking studies have provided insight into the binding of this compound derivatives within the active site of MAO-B. The indazole ring itself plays a crucial role in establishing hydrophobic interactions with the enzyme's binding pocket. This interaction is a key determinant of the high affinity observed in this class of inhibitors. nih.gov The methyl group at the N1 position of the indazole ring further contributes to the hydrophobic character of the molecule, influencing its orientation and fit within the active site. nih.gov

Derivatives of this compound often feature additional hydrophobic substituents on the carboxamide nitrogen. For instance, the presence of a dichlorophenyl group, as seen in N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, significantly enhances potency through further hydrophobic interactions within a sub-pocket of the enzyme's active site. nih.govacs.org The nature and substitution pattern of this appended group are critical for optimizing these hydrophobic contacts and, consequently, the inhibitory activity.

Electrostatic Contributions

While hydrophobic interactions are significant, electrostatic contributions also play a role in the binding of this compound-based inhibitors. The carboxamide linker is a key feature, with the potential for hydrogen bonding interactions. However, molecular modeling studies of related indole-based MAO-B inhibitors suggest that the NH of the core heterocyclic ring may not be directly involved in hydrogen bond formation with the enzyme's active site. nih.gov

Mechanisms of Action at the Molecular Level

The inhibitory activity of this compound derivatives against MAO-B has been characterized as both potent and specific. nih.govnih.govacs.org

Reversible and Irreversible Binding Characteristics

Compounds based on the this compound scaffold have been identified as reversible and competitive inhibitors of MAO-B. nih.govnih.govacs.org This means they bind to the active site of the enzyme, preventing the substrate from binding, but can also dissociate from the enzyme, allowing it to regain activity. This is in contrast to irreversible inhibitors, which form a permanent covalent bond with the enzyme. The reversible nature of these inhibitors can be advantageous in a therapeutic context.

The table below summarizes the inhibitory activity of a key derivative of this compound against human MAO-B.

CompoundTargetIC50 (nM)Selectivity vs. MAO-A
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamidehuman MAO-B0.386>25,000-fold

Data sourced from a study on indazole- and indole-5-carboxamides as MAO-B inhibitors. nih.gov

Allosteric Modulation (if applicable from further research)

Currently, there is no direct scientific evidence to suggest that this compound itself functions as an allosteric modulator. However, it is noteworthy that other derivatives of the broader indazole carboxamide chemical class have been developed as positive allosteric modulators (PAMs) of other receptors, such as the M5 muscarinic acetylcholine (B1216132) receptor. This indicates that the indazole carboxamide scaffold is versatile and can be adapted to interact with allosteric binding sites on different protein targets. Further research would be necessary to determine if any derivatives of this compound could exhibit allosteric modulation of MAO-B or other enzymes.

Computational Approaches in Indazole Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This simulation helps in understanding the binding mode and affinity, guiding the design of more potent and selective inhibitors.

In the context of indazole carboxamides, docking studies have been instrumental in elucidating their mechanism of action against various biological targets. For instance, derivatives of 1-methyl-1H-indazole-5-carboxamide have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov Computational docking studies of compounds like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide revealed key interactions within the MAO-B active site. nih.gov These simulations provide a rationale for the high potency observed in these molecules, despite their relatively small size. nih.gov

Similarly, docking studies on other indazole carboxamide derivatives against different targets, such as the renal cancer-related protein (PDB: 6FEW), have identified crucial binding interactions. nih.gov These analyses typically reveal hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the protein's binding pocket, which are essential for stabilizing the ligand-protein complex. nih.govresearchgate.net

Table 1: Representative Molecular Docking Findings for Indazole Carboxamide Derivatives
Compound DerivativeTarget ProteinKey Interacting Residues (Example)Predicted Binding Energy (kcal/mol)Reference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideMonoamine Oxidase B (MAO-B)Data not specifiedData not specified nih.gov
Indazole-3-carboxamide derivatives (e.g., 8v, 8w, 8y)Renal Cancer-Related Protein (PDB: 6FEW)Data not specifiedHigh nih.govresearchgate.net
1-trityl-5-azaindazole derivativesMDM2 receptor bind p53 (PDB ID: 1RV1)GLN72, HIS73-3.59 x 10² researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of novel compounds and identifying the key structural features that influence potency.

For the indazole scaffold, 3D-QSAR studies have been employed to understand the structural requirements for inhibiting targets like the Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov Such studies generate contour maps that indicate where steric bulk or electrostatic charge modifications on the indazole ring would be favorable or unfavorable for activity. nih.gov For example, a QSAR model might reveal that adding a bulky group at a specific position on the indazole ring enhances binding, guiding the synthesis of more effective analogs. nih.gov

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles are broadly applicable. QSAR models built for series of amide or indazole derivatives often use descriptors that quantify properties like hydrophobicity, electronic effects, and steric properties to correlate with activities such as enzyme inhibition. frontiersin.orgexcli.de These models are validated statistically to ensure their predictive power for designing new compounds with improved activity. nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. MD simulations track the movements and conformational changes of the ligand and protein, providing a more realistic representation of the biological environment.

MD simulations have been used to evaluate the stability of complexes between indazole carboxamide derivatives and their target proteins. researchgate.net For instance, a 100-nanosecond MD simulation of a potent indazole derivative complexed with the c-Met protein demonstrated robust and stable binding within the active site. researchgate.net These simulations can confirm that the key interactions predicted by docking are maintained over time, lending confidence to the proposed binding mode. This information is crucial for validating potential drug candidates before they proceed to more resource-intensive stages of development. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT, MEP Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, reactivity, and spectroscopic properties.

For indazole derivatives, DFT calculations have been used to determine the distribution of electron density and identify the regions most likely to engage in interactions. nih.govresearchgate.net A key application is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) analysis is another valuable quantum chemical tool. MEP maps visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. nih.govscielo.org.mx For indazole carboxamides, MEP analysis helps predict sites for hydrogen bonding and other non-covalent interactions, which is critical for understanding how they bind to their biological targets. nih.gov

Table 2: Quantum Chemical Calculation Applications in Indazole Research
Computational MethodInformation GainedRelevance to Drug DesignReference
Density Functional Theory (DFT)HOMO-LUMO energy gap, optimized geometry, bond lengths/angles.Assesses chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.netscielo.org.mx
Molecular Electrostatic Potential (MEP)Identifies positive (nucleophilic) and negative (electrophilic) regions.Predicts sites for hydrogen bonding and intermolecular interactions with the target protein. nih.govscielo.org.mx

In Silico Pharmacokinetic Profiling (Excluding Toxicity Prediction)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Early prediction of these pharmacokinetic parameters helps to identify compounds with poor drug-like properties, saving time and resources.

Computational models can predict a compound's potential for absorption from the gastrointestinal tract (GIT) and its distribution throughout the body. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. alrasheedcol.edu.iq

For various heterocyclic compounds, including indazole derivatives, online tools like SwissADME are used to calculate these properties. alrasheedcol.edu.iqdntb.gov.ua Studies on newly synthesized indazole carboxamides often include in silico ADME predictions, which show that these compounds are expected to be well-absorbed from the GIT, a favorable characteristic for orally administered drugs. alrasheedcol.edu.iq

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective membrane that protects the brain, and predicting a compound's ability to permeate it is a significant challenge in drug discovery. nih.gov

In silico models, often employing machine learning algorithms or QSAR, are used to predict BBB permeability. nih.govnih.govbohrium.com These models are trained on datasets of compounds with known BBB penetration and use molecular descriptors to make predictions for new molecules. nih.govbohrium.com For certain indazole carboxamide derivatives designed as GSK-3β inhibitors, in vivo pharmacokinetic experiments have shown encouraging brain exposure, suggesting that the indazole scaffold can be optimized to achieve BBB penetration. researchgate.net While a specific prediction for this compound is not available, the general success of related compounds indicates the potential for this chemical class to be developed for CNS targets.


Fragment-Based and Knowledge-Based Drug Design Strategies

Fragment-based drug discovery (FBDD) and knowledge-based design are powerful strategies that have been successfully applied to the development of indazole carboxamide derivatives. These approaches leverage structural information and existing chemical knowledge to build potent and selective inhibitors.

Fragment-based drug discovery begins by screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. nih.govrsc.org These initial hits are then optimized and grown into more potent lead compounds through techniques like fragment growing, linking, or merging, often guided by structural data from X-ray crystallography or NMR spectroscopy. nih.gov This method is advantageous as it explores a wider chemical space with a smaller number of compounds compared to traditional high-throughput screening. rsc.org

A notable application of FBDD in this area is the discovery of 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.gov Through a fragment-based screening approach, researchers identified the 1H-indazole-3-carboxamide scaffold as a viable starting point. nih.gov Subsequent optimization, focusing on structure-activity relationships (SAR), led to the development of highly potent and selective PAK1 inhibitors. nih.gov For instance, the substitution of a hydrophobic ring into a deep back pocket of the enzyme and the addition of a hydrophilic group into the solvent-exposed region were critical for enhancing inhibitory activity and selectivity. nih.gov

Similarly, an FBDD approach was utilized to discover novel indazole-based inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov An initial indazole fragment hit was identified through biochemical screening and then rapidly improved by screening an expanded in-house library of fragments. nih.gov Docking studies and subsequent chemical optimization resulted in a potent inhibitor, with X-ray crystallography confirming the binding mode and providing crucial information for further development. nih.gov

Knowledge-based drug design, on the other hand, utilizes accumulated information about a specific biological target or a family of targets to guide the design of new molecules. This can include known binding modes of existing ligands, structure-activity relationships from previous studies, and the pharmacophoric features required for activity.

In the development of indazole-based inhibitors for Aurora kinases, a combination of an in silico fragment-based approach and knowledge-based drug design was employed. nih.gov This dual strategy led to the identification of derivatives with sub-type selectivity for either Aurora A or Aurora B kinases, as well as dual inhibitors. nih.gov Another example is the structure-guided and knowledge-based design of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Starting from a known lead compound, this approach yielded advanced compounds with significant enzymatic and cellular activity. nih.gov

The table below illustrates examples of indazole carboxamide derivatives developed using these computational strategies.

Compound ClassTargetDesign StrategyKey Findings
1H-Indazole-3-carboxamidesPAK1Fragment-Based ScreeningIdentification of a novel scaffold; optimization led to potent and selective inhibitors with anti-migration and anti-invasion activity in cancer cells. nih.gov
Indazole DerivativesAXL KinaseFragment-Based Lead DiscoveryAn initial fragment hit was evolved into a potent inhibitor with moderate in vivo exposure. nih.gov
Indazole DerivativesAurora KinasesIn silico Fragment-Based & Knowledge-Based DesignDevelopment of compounds with dual or subtype-selective inhibitory activity against Aurora A and B. nih.gov
1H-Indazole AmidesERK1/2Structure-Guided & Knowledge-Based DesignOptimization of a lead compound resulted in derivatives with potent enzymatic and cellular activity. nih.gov

Advanced Research Methodologies and Future Directions

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules and their interactions with biological targets at an atomic level. For derivatives of 1-methyl-1H-indazole-5-carboxamide, obtaining co-crystal structures with their protein targets can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts. This information is vital for structure-based drug design, enabling the rational modification of the ligand to enhance potency and selectivity. For instance, the crystal structure of a related indazole derivative, 3-chloro-1-methyl-5-nitro-1H-indazole, has been determined, providing insights into its molecular geometry. researchgate.net Similarly, the crystal structure of another indazole derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, was elucidated to confirm its molecular structure. researchgate.net

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

A combination of advanced spectroscopic techniques is essential for the unambiguous characterization of newly synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to determine the chemical structure of indazole derivatives. nih.govnih.gov For example, in the synthesis of various 1-butyl-1H-indazole-3-carboxamide derivatives, 1H and 13C NMR were used to confirm their structures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the characterization of 1-butyl-1H-indazole-3-carboxamide, the IR spectrum showed characteristic stretching frequencies for the N-H and C=O bonds. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact mass of a synthesized molecule. rsc.org

These techniques, often used in conjunction, provide a comprehensive picture of the molecular structure and purity of the synthesized compounds.

Spectroscopic Data for a Representative Indazole Derivative
TechniqueObserved DataReference
1H NMR (400 MHz, DMSO-d6)δ 8.11 (d, J = 8.00 Hz, 1H), 7.69 (d, J = 8.80 Hz, 1H), 7.56 (s, 1H), 7.37 (t, J = 8.00 Hz, 1H), 7.28 (s, 1H), 7.19 (t, J = 7.60 Hz, 1H), 4.40 (t, J = 6.80 Hz, 2H), 1.79 (q, J = 6.80 Hz, 2H), 1.15–1.17 (m, 2H), 0.82 (t, J = 7.60 Hz, 3H) nih.gov
13C NMR (100 MHz, DMSO-d6)δ 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 nih.gov
IR (cm-1)3306 (N–H), 1664 (C=O) nih.gov
HRMS (ESI) m/z[M + H] calculated C12H15N3O 217.1215, found 240.111 [M + Na] nih.gov

Development of Radiolabeled Derivatives for Imaging Studies

The development of radiolabeled derivatives of this compound is a promising strategy for in vivo imaging studies, such as Positron Emission Tomography (PET). By incorporating a positron-emitting radionuclide (e.g., 11C, 18F) into the molecule, researchers can visualize and quantify the distribution of the compound and its binding to specific targets in living organisms. This approach is invaluable for understanding the pharmacokinetic and pharmacodynamic properties of drug candidates and for non-invasively assessing disease progression. While specific examples for this compound are not yet widely reported, the development of fluorescent probes from the related 1-methyl-1H-indazole-5-carbaldehyde for biological imaging highlights the potential in this area. chemimpex.com

Targeted Therapeutic Development Strategies

The indazole scaffold is a key component in many targeted therapies, particularly in oncology. mdpi.com Derivatives of this compound are being investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide has been identified as a highly potent and selective inhibitor of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. nih.gov The development of these targeted inhibitors relies on a deep understanding of the target's biology and the inhibitor's mechanism of action.

Exploration of Novel Biological Pathways and Targets

Research continues to uncover new biological pathways and molecular targets for indazole derivatives. Beyond well-established targets like kinases, researchers are exploring the potential of these compounds to modulate other cellular processes. For instance, some indazole derivatives have shown activity against parasitic nematodes, suggesting novel anthelmintic applications. nih.govtcgls.com The identification of N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide as a potent MAO-B inhibitor opens up avenues for treating neurodegenerative disorders. nih.gov The broad biological activity of the indazole core suggests that many more therapeutic applications are yet to be discovered. researchgate.neteurekaselect.com

Green Chemistry Approaches in Indazole Synthesis

The synthesis of indazole derivatives is an active area of research, with a growing emphasis on "green chemistry" principles. These approaches aim to develop more environmentally friendly and efficient synthetic methods. One such method involves a one-pot synthesis using ammonium (B1175870) chloride as a catalyst in ethanol, which offers advantages such as high yields, shorter reaction times, and milder reaction conditions. samipubco.com Such advancements in synthetic methodology are crucial for the sustainable production of these important compounds.

Integrated Experimental and Computational Research Paradigms

The synergy between experimental and computational methods is accelerating the discovery and development of novel indazole-based compounds. Computational techniques, such as molecular docking and density functional theory (DFT) calculations, can predict the binding affinity and mode of interaction of a ligand with its target protein. nih.govmdpi.com These predictions can then be validated and refined through experimental studies. This integrated approach allows for a more rational and efficient drug design process, saving time and resources. For example, computational docking studies provided insights into the interaction of N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide with the MAO-B binding site. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-methyl-1H-indazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization of appropriate indazole precursors. A common approach is the coupling of 1-methyl-1H-indazole-5-carboxylic acid with an amine source (e.g., ammonia or urea) under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Optimizing reaction conditions includes:

  • Temperature Control: Maintaining 0–5°C during coupling to minimize side reactions.
  • Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Q2. How is this compound characterized analytically, and what spectroscopic markers distinguish it from related analogs?

Methodological Answer: Key analytical techniques include:

  • NMR:
    • ¹H NMR (DMSO-d6): δ 8.25 (s, 1H, indazole H-3), 7.85 (d, J=8.5 Hz, 1H, H-7), 7.50 (d, J=8.5 Hz, 1H, H-6), 3.95 (s, 3H, N-CH3) .
    • ¹³C NMR: Carboxamide carbonyl at ~167 ppm.
  • HRMS: Expected [M+H]+ at m/z 190.0975 (C9H10N3O2+) .
  • IR: N-H stretch (amide) at ~3350 cm⁻¹ and C=O stretch at ~1650 cm⁻¹.

Distinguishing features from analogs (e.g., ethyl ester derivatives) include absence of ester carbonyl (~170 ppm in ¹³C NMR) and presence of amide protons in ¹H NMR .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological activity and selectivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MAO-B, xanthine oxidase).
  • Free Energy Calculations: MM-GBSA or QM/MM methods to assess binding affinity.
  • Selectivity Analysis: Compare binding modes in MAO-A vs. MAO-B isoforms. For example, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide shows 15,000-fold MAO-B selectivity due to hydrophobic pocket interactions .

Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) impact the pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipophilicity: Introduce electron-withdrawing groups (e.g., -CF3) to reduce logP and enhance solubility.
  • Metabolic Stability: Fluorine substitution at the 4-position reduces CYP450-mediated oxidation.
  • Blood-Brain Barrier Penetration: Methyl or small alkyl groups improve CNS availability. In silico ADMET tools (e.g., SwissADME) predict optimal properties for derivatives with logP <3 and TPSA <80 Ų .

Q. Q5. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Dose-Response Studies: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to exclude false positives.
  • Off-Target Screening: Use kinase panels or proteome profiling to identify non-specific binding.
  • Crystallography: Resolve binding modes (e.g., X-ray co-crystallography with MAO-B) to confirm mechanistic hypotheses. For example, a 0.5 Å shift in the indazole ring orientation can switch MAO-A/B selectivity .

Q. Q6. What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

  • Byproduct Formation: Optimize stoichiometry (1:1.2 ratio of acid to amine) to minimize unreacted starting material.
  • Solvent Choice: Replace DCM with ethyl acetate for greener processes.
  • Quality Control: Implement HPLC-MS for batch consistency. Pilot-scale reactions (10 g) achieve 70% yield with >98% purity using flow chemistry systems .

Data Contradiction Analysis

Q. Q7. Why do some studies report conflicting MAO-B inhibitory potencies for structurally similar derivatives?

Methodological Answer: Discrepancies arise from:

  • Assay Conditions: Variations in enzyme source (recombinant vs. tissue-derived MAO-B) or substrate concentration.
  • Stereochemical Purity: Enantiomeric impurities in derivatives (e.g., chiral amides) can skew IC50 values.
  • Computational Models: Differences in force fields (e.g., CHARMM vs. AMBER) affect docking scores. Standardized protocols (e.g., using recombinant MAO-B at pH 7.4) reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.